molecular formula C16H12O5 B11933820 (3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one

(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one

Cat. No.: B11933820
M. Wt: 284.26 g/mol
InChI Key: KVYZXXBTJHJISR-YHYXMXQVSA-N
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Description

(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one is a complex organic compound that belongs to the class of flavonoids. This compound is characterized by its chromen-4-one core structure, which is substituted with a 3,4-dihydroxyphenyl group. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with 7-hydroxy-4-chromenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as alkyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.

    Medicine: Its potential anticancer and anti-inflammatory activities are of interest in drug development.

    Industry: The compound can be used in the development of natural dyes and pigments.

Mechanism of Action

The biological activity of (3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can scavenge free radicals, thereby reducing oxidative stress. It can also inhibit the activity of enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer activities.

    Luteolin: Exhibits both antioxidant and anti-inflammatory effects.

Uniqueness

(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other flavonoids. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.

Properties

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one

InChI

InChI=1S/C16H12O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-7,17-19H,8H2/b10-5-

InChI Key

KVYZXXBTJHJISR-YHYXMXQVSA-N

Isomeric SMILES

C1/C(=C/C2=CC(=C(C=C2)O)O)/C(=O)C3=C(O1)C=C(C=C3)O

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)O)O)C(=O)C3=C(O1)C=C(C=C3)O

Origin of Product

United States

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